This compound can be synthesized through various methods, including condensation reactions involving substituted pyrazoles. It is classified as a pyrazole derivative, which are known for their diverse biological activities, making them significant in medicinal chemistry and materials science.
The synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole can be achieved through several approaches:
The molecular structure of 3,5-dimethyl-4-phenyl-1H-pyrazole can be represented as follows:
The compound exhibits a planar structure due to the conjugated system involving the pyrazole ring and the phenyl substituent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used for structural characterization. For example:
3,5-Dimethyl-4-phenyl-1H-pyrazole participates in various chemical reactions typical of pyrazole derivatives:
The mechanism of action for 3,5-dimethyl-4-phenyl-1H-pyrazole primarily involves its interactions with biological targets or its role as a ligand in metal complexes:
3,5-Dimethyl-4-phenyl-1H-pyrazole has various applications in scientific research:
The pyrazole ring system, characterized as a five-membered heterocycle containing two adjacent nitrogen atoms (molecular formula C₃H₄N₂), represents a privileged scaffold in medicinal chemistry. First isolated from natural sources in 1959 (1-pyrazolyl-alanine from watermelon seeds) and systematically explored since Ludwig Knorr’s pioneering syntheses in 1883, pyrazole derivatives exhibit remarkable structural versatility and diverse pharmacological profiles [4] [6]. This nucleus serves as the foundation for numerous clinically approved drugs, including celecoxib (COX-2 inhibitor), antipyrine (analgesic-antipyretic), and fipronil (insecticide), underscoring its translational significance [4] [6]. The intrinsic electronic distribution within the pyrazole ring enables interactions with varied biological targets, facilitating applications spanning antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective therapies [4] [6].
The strategic incorporation of pyrazole cores into drug candidates addresses critical challenges in modern therapeutics, particularly antimicrobial resistance (AMR) and targeted cancer therapies. Pyrazole derivatives demonstrate potent activity against multidrug-resistant pathogens by leveraging novel mechanisms of action distinct from conventional antibiotics [2] [6]. Recent research highlights their efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for specific derivatives, rivaling established antibiotics like ampicillin [2]. This potency arises from targeted interactions with bacterial enzymes, exemplified by molecular docking studies confirming strong binding to S. aureus dehydrosqualene synthase (PDB ID: 2ZCS) [2].
Beyond antimicrobial applications, pyrazole derivatives exhibit pronounced anticancer activity through selective enzyme inhibition. Modifications at the N1, C3, and C4 positions enable modulation of critical pathways, including:
The synthetic adaptability of pyrazoles further accelerates drug development. Regioselective methods—such as ruthenium-catalyzed intramolecular oxidative coupling, iron-catalyzed diarylhydrazone-diol condensations, and Vilsmeier-Haack formylation—enable efficient generation of structurally diverse libraries [4] [9]. These advances facilitate structure-activity relationship (SAR) optimization, as demonstrated by derivatives exhibiting >85% inhibition of pro-inflammatory cytokines (TNF-α, IL-6) at 10 µM concentrations [6].
Table 1: Biological Activities of Selected Pyrazole Derivatives
| Substituent Pattern | Biological Activity | Potency | Target/Mechanism |
|---|---|---|---|
| 1-(2,5-Dichlorophenyl)-3,5-dimethyl-4-(arylazo) | Antibacterial | MIC: 1.56 µg/mL (S. aureus) | Dehydrosqualene synthase inhibition |
| 1-Acetyl-3-(3,4-dimethoxyphenyl) | Anti-inflammatory | 93% IL-6 inhibition at 10 µM | Cytokine suppression |
| 4-((4-Iodophenyl)diazenyl)-3,5-dimethyl-1-(R-phenyl) | Anticancer (Computational) | Strong binding affinity to BRAF V600E | Kinase inhibition |
| 1,3-Diphenyl-4-carboxaldehyde | Material Science | Tunable fluorescence properties | Organic light-emitting diodes (OLEDs) |
The 3,5-dimethyl-4-phenyl-1H-pyrazole motif (CAS RN: 4345-49-7, CID 2753118) exemplifies how strategic substitution enhances pharmacological and physicochemical properties. This compound (molecular formula C₁₁H₁₂N₂, molecular weight 172.23 g/mol) features three key modifications that synergistically optimize drug-likeness:
Steric and Electronic Optimization:
Synthetic Versatility: The C4-phenyl group serves as a platform for further derivatization via electrophilic substitution, azo coupling, or metal-catalyzed cross-coupling. For example, Vilsmeier-Haack formylation at the phenyl ortho-position yields aldehydes for Schiff base formation, expanding chemical diversity [9].
Table 2: Key Molecular Characteristics of 3,5-Dimethyl-4-phenyl-1H-pyrazole
| Property | Value/Description | Method of Determination | Functional Implication |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂ | Elemental Analysis | Scaffold for N-heterocyclic extensions |
| SMILES | CC₁=NN=C(C)C₁=C₁C=CC=CC₁ | Computational Canonicalization | Representation of bonding topology |
| Lipophilicity (Log P) | 3.7 | XLogP3 Calculation [8] | Membrane permeability optimization |
| Dihedral Angle (Pyrazole-Phenyl) | 85–89° | DFT Calculations | Enhanced binding via π-stacking |
| Dipole Moment | 3.2 Debye | DFT/Hammett Analysis | Solubility in polar aprotic solvents |
Physicochemical Behavior: Density-functional theory (DFT) analyses reveal that the 3,5-dimethyl-4-phenyl configuration significantly influences solvation dynamics. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and nitromethane (NM), dipole-dipole interactions dominate, with excess molar volume (Vₘᴱ) studies confirming stronger solute-solvent interactions in NM than in DMSO or DMSO/NM binary mixtures [9]. These interactions correlate with bioavailability parameters, as evidenced by the solubility of advanced derivatives like N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide (EVT-2988410) in pharmaceutical solvents [5] [9].
The electron-donating nature of the methyl groups elevates the HOMO energy (–6.32 eV), narrowing the HOMO-LUMO gap (ΔE ≈ 4.18 eV), which enhances charge transfer characteristics relevant to material science applications like organic semiconductors [9]. This multifaceted structural adaptability—spanning steric, electronic, and synthetic domains—positions 3,5-dimethyl-4-phenyl-1H-pyrazole as a cornerstone for developing next-generation therapeutic and functional materials.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5